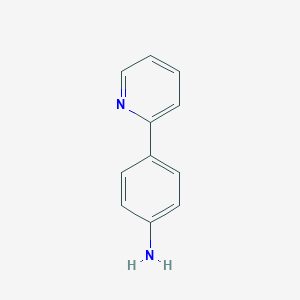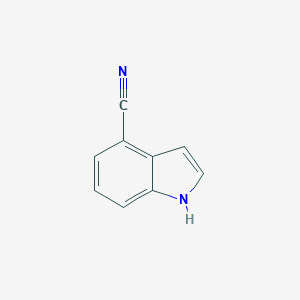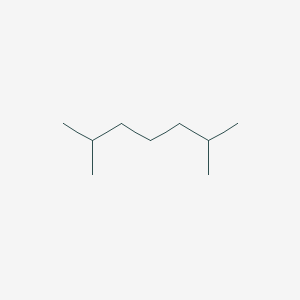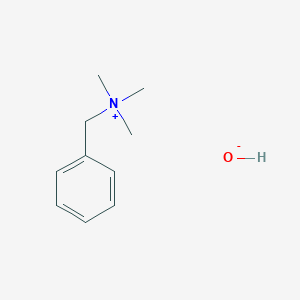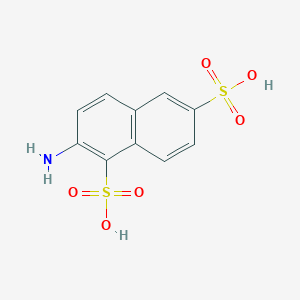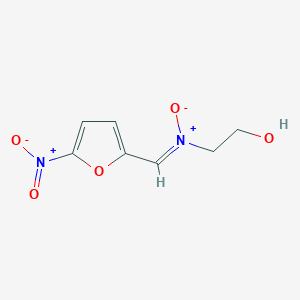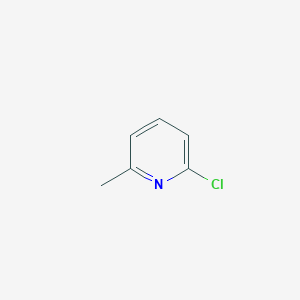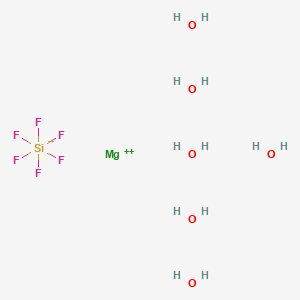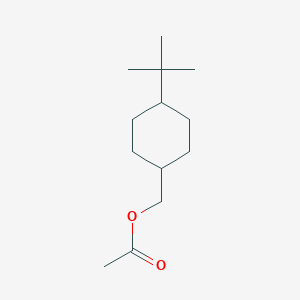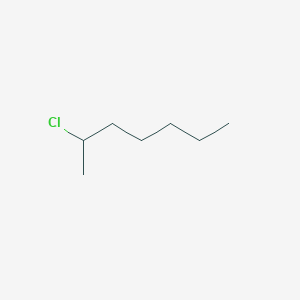
2-Chloroheptane
Übersicht
Beschreibung
2-Chloroheptane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated derivative of heptane, where a chlorine atom is substituted at the second carbon of the heptane chain. This compound is a colorless liquid and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include:
Temperature: Room temperature or slightly elevated temperatures.
Solvent: Often carried out in the absence of a solvent or in a non-polar solvent like carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Reactants: Heptane and chlorine gas.
Catalysts: Radical initiators such as benzoyl peroxide.
Conditions: Controlled temperature and pressure to optimize yield and minimize side reactions.
Analyse Chemischer Reaktionen
2-Chloroheptane undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions:
Dehydrohalogenation: In the presence of a strong base like potassium tert-butoxide, this compound can undergo elimination to form heptenes.
Oxidation Reactions:
Oxidation: Although less common, this compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloroheptane has several applications in scientific research, including:
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Reagent in Chemical Reactions: Employed in studying reaction mechanisms and kinetics.
Biology and Medicine:
Biochemical Studies: Utilized in biochemical studies to understand the effects of chlorinated hydrocarbons on biological systems.
Industry:
Solvent: Occasionally used as a solvent in industrial applications.
Chemical Manufacturing: Involved in the production of other chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloroheptane primarily involves its reactivity as an alkyl halide. The chlorine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include:
Nucleophilic Attack: The chlorine atom is replaced by a nucleophile, forming a new bond with the carbon atom.
Elimination: The removal of hydrogen and chlorine atoms leads to the formation of double bonds in the carbon chain.
Vergleich Mit ähnlichen Verbindungen
2-Chloroheptane can be compared with other chlorinated heptanes, such as:
- 1-Chloroheptane
- 3-Chloroheptane
- 4-Chloroheptane
Uniqueness:
- Position of Chlorine: The position of the chlorine atom in this compound (second carbon) makes it unique compared to its isomers. This position influences its reactivity and the types of reactions it undergoes.
- Reactivity: The secondary carbon-chlorine bond in this compound is more reactive in nucleophilic substitution reactions compared to primary carbon-chlorine bonds in 1-Chloroheptane.
Eigenschaften
IUPAC Name |
2-chloroheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLUOSUHFGQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905206 | |
| Record name | 2-Chloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-89-4 | |
| Record name | 2-Chloroheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the conformational flexibility of 2-chloroheptane?
A1: this compound, like other alkanes, exhibits conformational flexibility due to rotations around its carbon-carbon single bonds. Research using infrared and Raman spectroscopy, combined with computational analysis, has identified five probable conformations for this molecule. [] This flexibility influences its physical and chemical properties, such as its interactions with other molecules.
Q2: How do different analytical techniques contribute to understanding this compound's properties?
A2: Multiple analytical techniques have been employed to characterize this compound. Infrared and Raman spectroscopy provide insights into the molecule's vibrational modes, aiding in identifying its different conformations. [] These techniques offer complementary information about the molecule's structure and bonding. Additionally, gas chromatography can be used to separate and analyze mixtures of isomers, such as those arising from reactions involving this compound. []
Q3: Can this compound provide insights into the structure of mixed alkane crystals?
A3: Yes, studies investigating proton transfer reactions in gamma-irradiated mixed crystals containing 2-chlorohexane, heptane, and octane have provided valuable information about the molecular packing in binary n-alkane crystals. [] The observed increase in the formation of this compound in the presence of octane suggests that the longer octane molecules disrupt the regular packing of heptane molecules in the crystal lattice, influencing the accessibility of specific C-H bonds for proton transfer reactions. This highlights the importance of considering molecular-level interactions when studying the properties of mixed alkane systems.
Q4: Does this compound exhibit any biological activity?
A4: While not a pharmaceutical itself, this compound was investigated for its effect on the ant species Conomyrma pyramica. Interestingly, it did not elicit the same alarm behavior as its isostere, 1,1,1-trifluoromethylheptanone. [] This highlights the importance of subtle structural differences in chemical signaling, even among closely related compounds. This finding contributes to understanding how insects perceive and react to chemical signals in their environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


